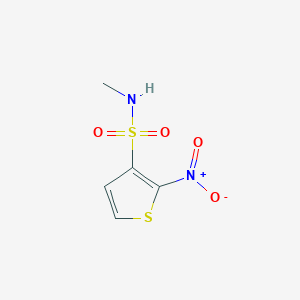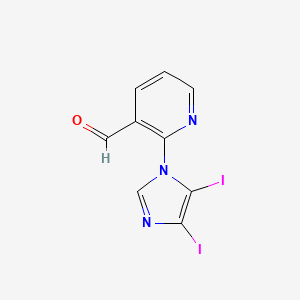
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of iodine atoms at the 4 and 5 positions of the imidazole ring makes this compound particularly interesting for various chemical applications. The aldehyde group at the 3 position of the pyridine ring adds to its reactivity, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the iodination of an imidazole derivative followed by the formation of the pyridine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the imidazole ring. The subsequent formation of the pyridine ring can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in scaling up the production while maintaining consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to optimize the process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atoms.
Major Products
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain targets, making it a potent bioactive compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-Dichloro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with chlorine atoms instead of iodine.
2-(4,5-Dibromo-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with bromine atoms instead of iodine.
2-(4,5-Difluoro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique due to the larger atomic size and higher reactivity of iodine compared to other halogens. This can lead to different reactivity patterns and potentially enhanced biological activity.
Propiedades
Fórmula molecular |
C9H5I2N3O |
|---|---|
Peso molecular |
424.96 g/mol |
Nombre IUPAC |
2-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5I2N3O/c10-7-8(11)14(5-13-7)9-6(4-15)2-1-3-12-9/h1-5H |
Clave InChI |
UNYJKLAGWBJNAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2C=NC(=C2I)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
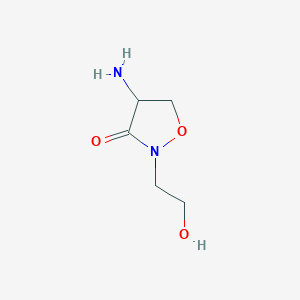
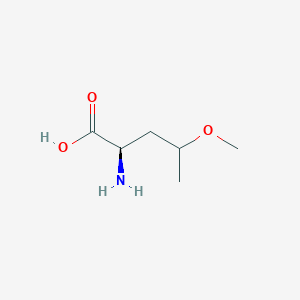
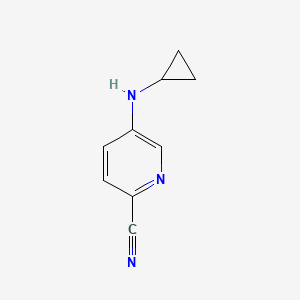
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
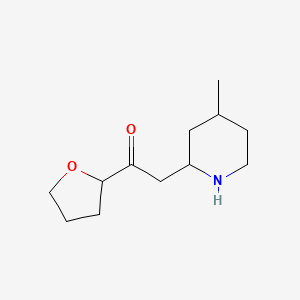
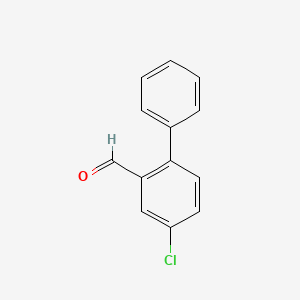
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
amine](/img/structure/B13309412.png)
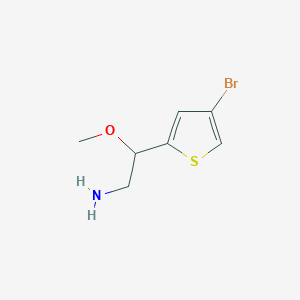
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
